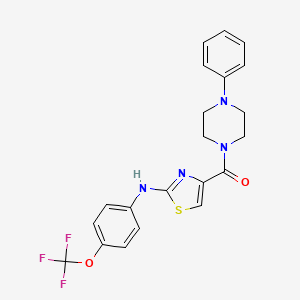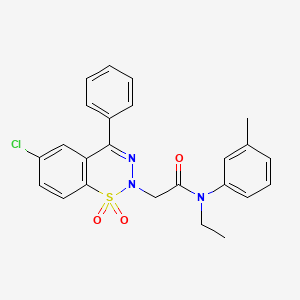![molecular formula C12H12F3N5O2 B2359229 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144436-95-2](/img/structure/B2359229.png)
1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic organic compound . Its IUPAC name is 1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxylic acid . The molecular weight of this compound is 315.25 .
Synthesis Analysis
The synthesis of triazole derivatives has been extensively studied . A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate as starting materials .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3N5O2/c13-12(14,15)11-17-16-8-1-2-9(18-20(8)11)19-5-3-7(4-6-19)10(21)22/h1-2,7H,3-6H2,(H,21,22) . This indicates that the compound contains 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 315.25 . It is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Modification
- The modification of the basic piperazine nitrogen atom in related compounds has led to clinical candidates like AZD3514, evaluated for castrate-resistant prostate cancer treatment (Bradbury et al., 2013).
- Investigations into reactions of secondary amines with trichloropyridazine have resulted in the synthesis of various substituted pyridazines, including triazolopyridazines (Peet, 1984).
Biological Assessment and Pharmacological Potential
- The synthesis of various analogs bearing 1,2,4-oxadiazole cycles in positions 6, 7, and 8 of triazolopyridazines has been carried out, with pharmacological activity assessments indicating potential biological properties (Karpina et al., 2019).
- Synthesis of novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives has been explored, with potential applications in antihypertensive activity (Kumar & Mashelkar, 2008).
Medicinal Chemistry Applications
- Triazolopyridazines like 1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid have been investigated for their antidiabetic properties, specifically for DPP-4 inhibition and insulinotropic activities (Bindu et al., 2019).
- Research into eosinophil infiltration inhibitors has included fused pyridazines with cyclic amines, indicating potential applications in antihistaminic activity and anti-inflammatory effects (Gyoten et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)11-17-16-8-3-4-9(18-20(8)11)19-5-1-2-7(6-19)10(21)22/h3-4,7H,1-2,5-6H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPDYUNAPDOFDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359146.png)


![N-(3,4-difluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359149.png)
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2359151.png)
![4-[(2,2-Dimethylpropanamido)methyl]benzoic acid](/img/structure/B2359152.png)
![N-prop-2-enyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2359153.png)
![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid](/img/no-structure.png)

![6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2359160.png)


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone](/img/structure/B2359167.png)

